molecular formula C16H15BrN2O3 B3865846 3-bromo-N'-(2,3-dimethoxybenzylidene)benzohydrazide CAS No. 5556-09-2

3-bromo-N'-(2,3-dimethoxybenzylidene)benzohydrazide

Cat. No. B3865846
CAS RN: 5556-09-2
M. Wt: 363.21 g/mol
InChI Key: ASASIZXTVHPWSF-VCHYOVAHSA-N
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Description

3-bromo-N’-(2,3-dimethoxybenzylidene)benzohydrazide is a chemical compound with the linear formula C18H18BrN3O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The compound has been synthesized and characterized by elemental analysis, IR, and single crystal X-ray diffractions . The synthesis process involves the use of chemicals with AR grade that were commercially available and used without further purification .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by Single-crystal X-ray diffraction (SC-XRD) studies . The active functional groups present in the synthesized compound were identified by Fourier transform infrared (FTIR) spectroscopy .


Chemical Reactions Analysis

The compound has been studied for its third-order nonlinear optical properties and quantum chemical properties . The highest energy transfer occurs between the donor π (C14-C21) and acceptor π* (C15-C16) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 420.266 . The HOMO and LUMO energies are predicted as -5.8981 and -1.7469 eV respectively . The energy gap between HOMO and LUMO is 4.1511 eV .

properties

IUPAC Name

3-bromo-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-21-14-8-4-6-12(15(14)22-2)10-18-19-16(20)11-5-3-7-13(17)9-11/h3-10H,1-2H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASASIZXTVHPWSF-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416505
Record name AC1NSIZ7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide

CAS RN

5556-09-2
Record name AC1NSIZ7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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